4-Hydroxy-2-methylpyrimidine

描述

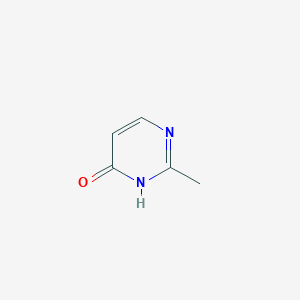

4-Hydroxy-2-methylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

2-Methylpyrimidin-4-ol, also known as 4-Hydroxy-2-methylpyrimidine, is a pyrimidine derivative. Pyrimidine derivatives have been used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities . .

Mode of Action

It’s known that pyrimidine derivatives interact with their targets to induce changes that lead to their biological effects

Biochemical Pathways

Pyrimidine derivatives are known to affect various biochemical processes, but the exact pathways and their downstream effects related to 2-Methylpyrimidin-4-ol would require further investigation .

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

Pyrimidine derivatives are known to have various biological effects, including antiviral and antitumor activities

生化分析

Biochemical Properties

2-Methylpyrimidin-4-ol plays a significant role in biochemical reactions. It is involved in the formation of diethyl (2-isopropyl-6-methylpyrimidin-4-yl) phosphate (diazoxon) and 2-isopropyl-6-methyl-4-pyrimidinol (pyrimidinol), primarily as a result of hydroxylation

Cellular Effects

The effects of 2-Methylpyrimidin-4-ol on various types of cells and cellular processes are not fully understood. It is known that pyrimidines, the family of compounds to which 2-Methylpyrimidin-4-ol belongs, play crucial roles in cellular functions. For instance, uridine 5′-triphosphate (UTP), a pyrimidine nucleotide, has been found to be essential for cellular TPP synthesis, PDH activity, TCA-cycle activity, lipogenesis, and adipocyte differentiation .

Molecular Mechanism

It is known that the 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient due to the strong electron-pulling effect of the ring nitrogen atoms . This property could potentially influence its interactions with other biomolecules at the molecular level.

Temporal Effects in Laboratory Settings

It is known that the effects of compounds can vary over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Methylpyrimidin-4-ol at different dosages in animal models have not been extensively studied. It is known that the effects of compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

2-Methylpyrimidin-4-ol is involved in the formation of diethyl (2-isopropyl-6-methylpyrimidin-4-yl) phosphate (diazoxon) and 2-isopropyl-6-methyl-4-pyrimidinol (pyrimidinol), primarily as a result of hydroxylation

Transport and Distribution

It is known that compounds can be transported and distributed within cells and tissues via various mechanisms, potentially involving transporters or binding proteins .

Subcellular Localization

It is known that compounds can be directed to specific compartments or organelles via targeting signals or post-translational modifications .

生物活性

4-Hydroxy-2-methylpyrimidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound is a pyrimidine derivative characterized by the presence of a hydroxyl group at the 4-position and a methyl group at the 2-position. Its molecular formula is and it has a molar mass of approximately 110.11 g/mol. The compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to vary significantly based on the target organism.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Methicillin-resistant S. aureus | 12.5 |

| Bacillus subtilis | 25 |

| Escherichia coli | >50 |

This data suggests that while it is effective against certain pathogens, it may have limited efficacy against others, such as E. coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines, with IC50 values indicating its potency:

| Cell Line | IC50 (µM) |

|---|---|

| MKN-45 (gastric cancer) | 9.72 |

| HCT116 (colon cancer) | 8.45 |

| A549 (lung cancer) | 7.30 |

| DU145 (prostate cancer) | 10.00 |

These findings underscore the potential of this compound as a lead structure for developing new anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes involved in critical cellular processes, such as those related to cell proliferation and survival pathways in cancer cells .

The presence of the hydroxyl group enhances its binding affinity to target proteins, while the cyano group in related derivatives has been shown to play a crucial role in modulating biological activity . Further research is ongoing to elucidate the exact molecular mechanisms through which this compound exerts its effects.

Study on Antimicrobial Resistance

A notable case study examined the use of this compound in combating antibiotic-resistant strains of bacteria. The compound was tested alongside traditional antibiotics to assess its potential as an adjunct therapy. Results indicated that when used in combination with existing antibiotics, it significantly lowered MIC values for resistant strains, suggesting a synergistic effect .

Cancer Cell Line Studies

In another study focused on cancer treatment, researchers evaluated the efficacy of this compound on various cancer cell lines using a panel of assays to measure cell viability and apoptosis induction. The results showed that the compound not only inhibited cell growth but also induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic agent .

科学研究应用

Medicinal Chemistry

4-HMP has demonstrated considerable potential in the field of medicinal chemistry, particularly as an antimicrobial and antifungal agent.

Antimicrobial Activity

Research indicates that 4-HMP exhibits notable antimicrobial properties. In a study evaluating various pyridine derivatives, 4-HMP was effective against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Minimum Inhibitory Concentration (MIC) Studies:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 64 |

Antifungal Activity

4-HMP has also shown antifungal activity, particularly against Candida albicans and Aspergillus fumigatus. The MIC for Candida albicans was found to be 16 µg/mL, indicating its potential use in treating candidiasis.

Fungal Activity Study:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus fumigatus | 32 |

Potential Therapeutic Applications

Beyond its antimicrobial properties, 4-HMP is being investigated for its role in modulating protein kinase C (PKC) pathways, which are critical in various cellular processes including apoptosis and proliferation. This modulation could open avenues for therapeutic applications in cancer treatment and neurodegenerative disorders.

Agricultural Applications

4-HMP is also explored for its potential use as a plant growth regulator. Studies have indicated that it can enhance plant growth and resistance to pathogens, making it a candidate for developing eco-friendly agricultural products.

Chemical Synthesis

In organic chemistry, 4-HMP serves as an important intermediate in the synthesis of various organic compounds. Its structural properties allow it to participate in a variety of chemical reactions, including oxidation and substitution reactions.

Synthesis Overview:

- Common Synthetic Routes: Catalytic reactions involving pyridine derivatives.

- Reagents Used: Oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Case Study 1: Antimicrobial Efficacy

A controlled laboratory study assessed the antimicrobial efficacy of 4-HMP against clinical isolates of E. coli. The results indicated a significant reduction in bacterial viability at varying concentrations, supporting its potential as an alternative to conventional antibiotics.

Case Study 2: Plant Growth Regulation

In agricultural trials, 4-HMP was applied to crops affected by fungal pathogens. The results showed increased resistance and enhanced growth rates compared to untreated controls, suggesting its viability as a natural pesticide.

属性

IUPAC Name |

2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIDYOLZFAQBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941718 | |

| Record name | 2-Methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19875-04-8 | |

| Record name | 4-Hydroxy-2-methylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the 5-position substituent influence the basicity of 4-Hydroxy-2-methylpyrimidine in methanol?

A: Photometric titration studies in methanol revealed that the basicity of this compound and its derivatives is generally 10 to 100 times higher compared to their basicity in water. [] This increase in basicity is attributed to the solvent's properties. Interestingly, the extent of this increase varies depending on the substituent at the 5-position. For instance, 5-substituted 1,2-dimethyl-4(1H)-pyrimidones exhibit a much larger increase in basicity (around 100 times) compared to other derivatives. []

Q2: What challenges arise when using photometric titration to determine the basicity of very weak bases like certain this compound derivatives?

A: While photometric titration is a useful method for determining the basicity of many compounds, it can be challenging for very weak bases. For example, 5-carbethoxy-4-hydroxy-2-methylpyrimidine and its methyl derivatives posed difficulties in accurate determination due to large errors. [] This limitation suggests that this method might not be suitable for compounds with a pKa value less than 2. Modifications to the method might be needed to accurately assess the basicity of such weak bases. []

Q3: Are there alternative synthetic routes for this compound derivatives like Ethyl this compound-5-carboxylate?

A: Yes, a more efficient and cleaner synthesis of Ethyl this compound-5-carboxylate has been reported. [] This one-step method utilizes diethyl 2-(ethoxymethylene)malonate as a starting material and achieves a yield of 92%. This approach offers advantages over previously reported methods in terms of simplicity and yield. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。